molecular formula C13H11BrN2O3S B610832 (E)-N'-(5-bromo-2-hydroxybenzylidene)benzenesulfonohydrazide CAS No. 326886-05-9

(E)-N'-(5-bromo-2-hydroxybenzylidene)benzenesulfonohydrazide

Cat. No. B610832
CAS RN: 326886-05-9
M. Wt: 355.206
InChI Key: OEMCLQLAWYKPRK-OQLLNIDSSA-N
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Description

“(E)-N’-(5-bromo-2-hydroxybenzylidene)benzenesulfonohydrazide” is a chemical compound with the linear formula C15H13BrN2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The compound has been used in the construction of a potentiometric copper(II) ion electrode . The electrode was designed with a different composition of poly(vinyl chloride) (PVC), plasticizers, and the ionophore, showing that a sensor with a membrane composition of the compound, PVC, and DOP in the ratio of 7:40:56 (w/w) gave the best response .


Chemical Reactions Analysis

The compound has been used as an ionophore in a copper(II) ion electrode . It exhibited a wide linear response with a Nernstian slope of 29.34 mV per decade over the concentration range of 1.0 x 10-5 – 1.0 x 10-1 M Cu(II) ions .

Scientific Research Applications

Photodynamic Therapy Potential

  • The compound has been used in the synthesis of new zinc phthalocyanine derivatives, demonstrating potential for photodynamic therapy, particularly in cancer treatment. These derivatives show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Spectroscopic Analysis and Biological Activity

  • Another application involves its synthesis and characterization for spectroscopic analysis (FT-IR, FT-Raman, UV–Visible, NMR). The compound's HOMO and LUMO energies indicate charge transfer within the molecule. Its biological activity has been studied through molecular docking, identifying hydrogen bond lengths and binding energy with different antifungal proteins, and calculating thermodynamic properties (Raja, Muhamed, Muthu, & Suresh, 2017).

Anti-Diabetic Activity

  • The compound has been evaluated for its in vitro antidiabetic activity against α-glucosidase and α-amylase enzymes. Molecular docking studies showed that it has a significant inhibitory impact, suggesting potential as an anti-diabetic agent (Karrouchi et al., 2020).

Sensor Development

  • Research has also focused on developing sensors based on derivatives of this compound. For instance, its derivatives have been used in the fabrication of sensitive and selective sensors for detecting heavy metal ions like mercury (Hg2+) in water samples (Hussain, Rahman, Arshad, & Asiri, 2017).

Mechanism of Action

The compound acts as an ionophore, selectively allowing Cu(II) ions to pass through the membrane of the electrode . It exhibits good selectivity for Cu(II) ions over other ions such as Zn2+, Co2+, Ni2+, Pb2+, Mg2+, Ba2+, Ca2+, Cd 2+, Ce3+, K+, Na+ .

properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3S/c14-11-6-7-13(17)10(8-11)9-15-16-20(18,19)12-4-2-1-3-5-12/h1-9,16-17H/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMCLQLAWYKPRK-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

326886-05-9
Record name 326886-05-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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